molecular formula C26H25FN4O2S B2752692 N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide CAS No. 902911-64-2

N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide

Cat. No. B2752692
M. Wt: 476.57
InChI Key: YZVXAHZAZPAABX-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of diverse heterocyclic derivatives, which are pivotal in medicinal chemistry due to their biological activities. For instance, the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives that incorporate a pyrimidine ring has been reported. These compounds were evaluated for antimicrobial activity, showing moderate effectiveness against various pathogens (Farag, Kheder, & Mabkhot, 2009).

Antimicrobial and Antifungal Applications

Specific derivatives synthesized using this compound have shown promise in antimicrobial and antifungal applications. For example, novel fluorinated coumarin–pyrimidine hybrids were synthesized and demonstrated significant anticancer activity, as well as potential for DNA cleavage, indicating their utility in biomedical research (Hosamani, Reddy, & Devarajegowda, 2015).

Safety And Hazards

This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2S/c1-3-17-9-13-20(14-10-17)29-24(32)22(4-2)34-26-30-23-21(6-5-15-28-23)25(33)31(26)16-18-7-11-19(27)12-8-18/h5-15,22H,3-4,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXAHZAZPAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide

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